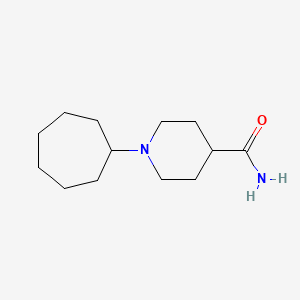![molecular formula C19H18N2O4 B4881116 N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4881116.png)
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine, commonly known as MPPG, is a synthetic compound that has been extensively studied in the field of neuroscience. MPPG is a selective antagonist of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play a crucial role in regulating synaptic transmission and plasticity.
作用机制
MPPG acts as a competitive antagonist of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine, specifically targeting the group II and III receptors. By blocking the activation of these receptors, MPPG inhibits the downstream signaling pathways that are involved in regulating synaptic transmission and plasticity. This results in a decrease in glutamate release and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
MPPG has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the release of glutamate in the hippocampus, which is important for learning and memory. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, MPPG has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of using MPPG in lab experiments is its selectivity for N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine, which allows for targeted manipulation of these receptors. Additionally, MPPG is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using MPPG is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are a number of future directions for research on MPPG and N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine. One area of interest is the role of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is growing interest in the use of mGluR antagonists as potential treatments for addiction and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying the effects of MPPG and other mGluR antagonists, and to explore their potential therapeutic applications.
合成方法
The synthesis of MPPG involves the condensation of 4-methylbenzoyl chloride with glycine, followed by the addition of phenylacetic acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain MPPG in its pure form.
科学研究应用
MPPG has been widely used in neuroscience research to investigate the role of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine in various physiological and pathological conditions. For example, MPPG has been used to study the involvement of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine in synaptic plasticity, learning, and memory. It has also been used to investigate the role of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine in pain perception, addiction, and psychiatric disorders.
属性
IUPAC Name |
2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-7-9-15(10-8-13)18(24)21-16(19(25)20-12-17(22)23)11-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,25)(H,21,24)(H,22,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKUXVMRENMLNH-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-[(4-Methylphenyl)formamido]-3-phenylprop-2-enamido]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4881037.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4881042.png)
![1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4881050.png)
![1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4881065.png)

![N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B4881076.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4881080.png)
![7-benzoyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881084.png)


![1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881105.png)
![methyl 5-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4881115.png)
![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)
![methyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinate](/img/structure/B4881142.png)